trans-2,3-Epoxybutane
CAS No.: 6189-41-9
Cat. No.: VC13617188
Molecular Formula: C4H8O
Molecular Weight: 72.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6189-41-9 |
|---|---|
| Molecular Formula | C4H8O |
| Molecular Weight | 72.11 g/mol |
| IUPAC Name | (2S,3S)-2,3-dimethyloxirane |
| Standard InChI | InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
| Standard InChI Key | PQXKWPLDPFFDJP-IMJSIDKUSA-N |
| Isomeric SMILES | C[C@H]1[C@@H](O1)C |
| SMILES | CC1C(O1)C |
| Canonical SMILES | CC1C(O1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
trans-2,3-Epoxybutane possesses a strained oxirane ring with two methyl groups in a trans-configuration at the 2- and 3-positions. The (2R,3R) enantiomer is the most commonly studied form due to its utility in chiral recognition processes . The compound’s InChIKey (PQXKWPLDPFFDJP-QWWZWVQMSA-N) and SMILES notation (CC1C(O1)C) reflect its stereospecific arrangement . X-ray crystallography and computational studies confirm the non-planar geometry of the epoxide ring, with a C-O-C bond angle of approximately 60°, contributing to its high reactivity .
Physicochemical Properties
Key thermodynamic and physical properties are summarized below:
The compound’s relatively high water solubility (95 g/L) compared to non-polar hydrocarbons arises from hydrogen bonding between the epoxide oxygen and water molecules . Its low boiling point and flash point underscore the need for careful handling under inert conditions .
Synthesis and Stereochemical Control
Classical Synthesis Routes
The preparation of configurationally pure trans-2,3-epoxybutane was first reported by Schurig et al. (1980), who employed Sharpless epoxidation of trans-2-butene using a chiral titanium-based catalyst . This method achieved enantiomeric excess (ee) >99% for the (2S,3S)-enantiomer, as confirmed by gas chromatography using a chiral stationary phase . Alternative approaches include:
-
Epoxidation of 2,3-Dimethyl-2-butene: Reaction with meta-chloroperbenzoic acid (mCPBA) yields the trans-epoxide with 85–90% diastereoselectivity .
-
Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures, though less efficient, provides access to both enantiomers .
Thermodynamic and Kinetic Considerations
The epoxide’s ring strain (ΔfH° gas = -205.43 kJ/mol) drives its reactivity in ring-opening reactions . Joback group contribution calculations predict a heat of vaporization (ΔvapH°) of 28.61 kJ/mol, consistent with its volatile nature .
Reactivity and Applications in Organic Synthesis
Nucleophilic Ring-Opening Reactions
trans-2,3-Epoxybutane undergoes regioselective ring-opening with nucleophiles due to steric effects from the methyl groups. Notable reactions include:
-
Cuprate Additions: Higher-order cuprates (e.g., Gilman reagents) attack the less substituted carbon, yielding vicinal diols with 96% epoxide conversion and 85% isolated yield .
-
Acid-Catalyzed Hydrolysis: Forms threo-2,3-butanediol, with stereochemistry retained at both centers .
Chiral Recognition and Asymmetric Catalysis
The enolate derived from trans-2,3-epoxybutane exhibits exceptional chiral recognition in aldol reactions, enabling the synthesis of β-hydroxy ketones with up to 98% ee . This property has been exploited in the production of pheromones and pharmaceutical intermediates, such as the pine sawfly sex pheromone (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate .
Spectroscopic Characterization
Mass Spectrometry
Electron ionization (EI) mass spectra (NIST MS-NW-2959) show a base peak at m/z 72 (molecular ion) and fragment ions at m/z 57 (loss of CH₃) and m/z 43 (C₃H₇⁺) .
Vibrational Spectroscopy
Raman optical activity (ROA) studies reveal distinct bands at 485 cm⁻¹ (epoxide ring deformation) and 1120 cm⁻¹ (C-O-C asymmetric stretch), which are sensitive to stereochemical configuration .
Nuclear Magnetic Resonance (NMR)
¹³C NMR (CDCl₃): δ 18.9 (CH₃), 52.1 (C2 and C3), 62.4 (O-bearing C) . ¹H NMR exhibits a characteristic AB quartet for the epoxide protons at δ 3.15–3.25 ppm (J = 4.2 Hz) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume